molecular formula C12H22 B1581785 1-Dodecyne CAS No. 765-03-7

1-Dodecyne

Cat. No. B1581785
CAS RN: 765-03-7
M. Wt: 166.3 g/mol
InChI Key: ZVDBUOGYYYNMQI-UHFFFAOYSA-N
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Description

1-Dodecyne is a chemical compound with the formula C12H22. It has a molecular weight of 166.30308 g/mol . The IUPAC name for this compound is dodec-1-yne . The this compound molecule contains a total of 33 bonds. There are 11 non-H bonds, 1 multiple bond, 8 rotatable bonds, and 1 triple bond .


Synthesis Analysis

This compound has been used in the synthesis of stable ruthenium nanoparticles .


Molecular Structure Analysis

The chemical structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The 2D chemical structure image of this compound is also called skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Chemical Reactions Analysis

While there is limited information available on the specific chemical reactions involving this compound, it has been used in the synthesis of stable ruthenium nanoparticles .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature. It has a refractive index of 1.434 (lit.) . The boiling point of this compound is 215 °C (lit.) and it has a density of 0.778 g/mL at 25 °C (lit.) .

Scientific Research Applications

Tuning Metal-Semiconductor Interfaces

1-Dodecyne has been utilized to modify silicon surfaces to influence the performance of metal-silicon Schottky junctions. By forming monolayers of this compound on p-type silicon, researchers have demonstrated the ability to control surface states, leading to improved electrical properties of devices with metal-semiconductor interfaces. This approach offers a simple method to tune the electrical properties of such devices by controlling the work function of the metal in junctions (Rabinal, 2016).

Radical Addition in Organic Synthesis

The radical addition of triphenylgermane to this compound under the mediation of trialkylmanganate showcases the compound's role in organic synthesis. This reaction pathway yields 1-triphenylgermyl-1-dodecene, demonstrating this compound's reactivity and potential in synthesizing complex organic compounds (Kinoshita, Kakiya, Oshima, 2000).

Electrocatalysis for Oxygen Reduction

This compound-functionalized AgAu alloy nanoparticles exhibit notable electrocatalytic activity for oxygen reduction in alkaline media. This activity varies with the gold content in the nanoparticles, demonstrating the critical role of this compound in facilitating the synthesis and functionalization of nanoparticles for enhanced catalytic performance (Hu, Song, Chen, Chen, 2015).

Novel Cycloaddition Reactions

This compound participates in silicon-initiated carbonylative carbotricyclization and [2+2+2+1] cycloaddition of enediynes, catalyzed by rhodium complexes. These novel reactions allow for the construction of complex polycyclic compounds from linear starting materials, providing innovative routes to functionalized polycyclic compounds useful in the synthesis of natural and unnatural products (Bennacer, Fujiwara, Lee, Ojima, 2005).

Stabilization and Functionalization of Nanoparticles

Research demonstrates the stabilization of ruthenium nanoparticles by self-assembly of this compound, leading to the formation of unique metal-ligand interfacial bonds. These nanoparticles have shown potential for undergoing olefin metathesis reactions, indicating their usefulness in further chemical transformations and applications in material science (Kang, Zuckerman, Konopelski, Chen, 2012).

Safety and Hazards

1-Dodecyne is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

dodec-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h1H,4-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDBUOGYYYNMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061094
Record name 1-Dodecyne
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Molecular Weight

166.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

765-03-7
Record name 1-Dodecyne
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Dodecyne
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Dodecyne
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Record name 1-Dodecyne
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodec-1-yne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.031
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Synthesis routes and methods

Procedure details

The procedure for the bromination of 1-dodecene was essentially identical to that for 10-undecenoic acid (Step A), and was carried out on a 0.54 mol scale. Dehydrohalogenation was likewise carried out as in Step A using 250 g of 85% KOH (3.78 mol) and heating under reflux for 22 hours in 1.4 L ethanol. The product was isolated by pouring the cooled reaction mixture into 3L of ice-water slush and extracting with ether. The ether layers were washed and dried as before, evaporated, and the residue distilled. The fraction bp 103-113/25 Torr contained the product (36 g, 40%), which was characterized by spectral data: nmr (CDCl3) 0.9 τ(m, 3 H, CH3), 1.3(m, 16 H, CH2), 1.91(t, J=2.5 Hz, 1H, ≡CH), 2.18 (m, 2H, ≡CCH2); IR (film) 3350 (ν≡CH), 2150(νC≡C).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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